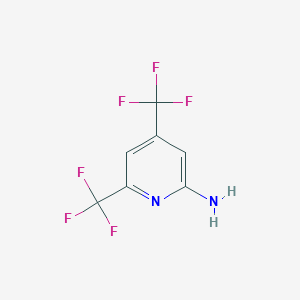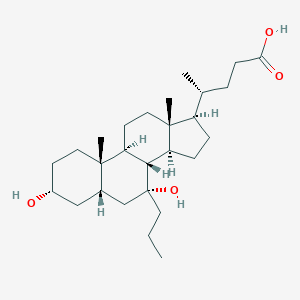
3,7-Dihydroxy-7-n-propylcholanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydroxy-7-n-propylcholanoic acid (DHPA) is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DHPA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3,7-Dihydroxy-7-n-propylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3,7-Dihydroxy-7-n-propylcholanoic acid is not fully understood. However, it has been proposed that 3,7-Dihydroxy-7-n-propylcholanoic acid exerts its effects by modulating various signaling pathways and gene expression. 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
3,7-Dihydroxy-7-n-propylcholanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to improve mitochondrial function and inhibit fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-Dihydroxy-7-n-propylcholanoic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3,7-Dihydroxy-7-n-propylcholanoic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has not been extensively studied in vivo, which can limit its translation to clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 3,7-Dihydroxy-7-n-propylcholanoic acid. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,7-Dihydroxy-7-n-propylcholanoic acid in vivo. This will provide a better understanding of the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid. Additionally, the development of novel formulations of 3,7-Dihydroxy-7-n-propylcholanoic acid with improved solubility and bioavailability can enhance its use in lab experiments and potential clinical applications. Finally, the investigation of the potential synergistic effects of 3,7-Dihydroxy-7-n-propylcholanoic acid with other compounds can provide new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 3,7-Dihydroxy-7-n-propylcholanoic acid is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. 3,7-Dihydroxy-7-n-propylcholanoic acid possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,7-Dihydroxy-7-n-propylcholanoic acid have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid.
Synthesemethoden
3,7-Dihydroxy-7-n-propylcholanoic acid can be synthesized by the reaction of cholic acid with propylamine in the presence of a catalyst. The reaction results in the formation of the propylamide derivative of cholic acid, which is then hydrolyzed to form 3,7-Dihydroxy-7-n-propylcholanoic acid. This synthesis method has been optimized to produce high yields of 3,7-Dihydroxy-7-n-propylcholanoic acid with high purity.
Eigenschaften
CAS-Nummer |
124729-58-4 |
|---|---|
Produktname |
3,7-Dihydroxy-7-n-propylcholanoic acid |
Molekularformel |
C27H46O4 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
BOJLONLMSDGVHC-WCEAYCHHSA-N |
Isomerische SMILES |
CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |
SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
Kanonische SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
Synonyme |
3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



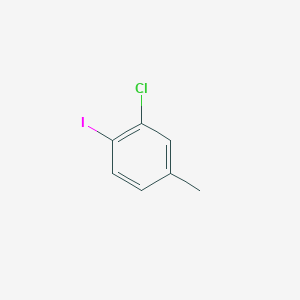
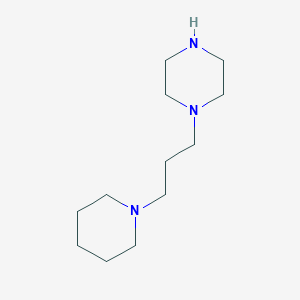
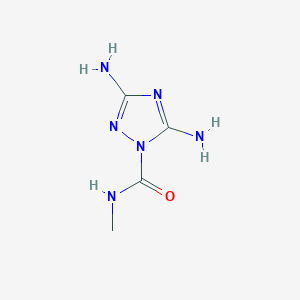
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

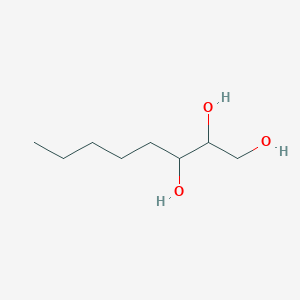

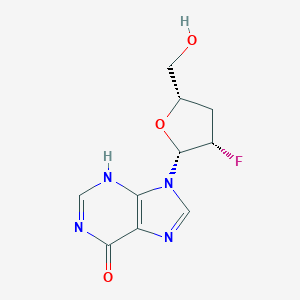
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
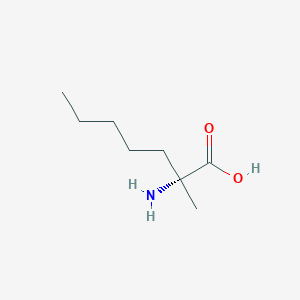
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
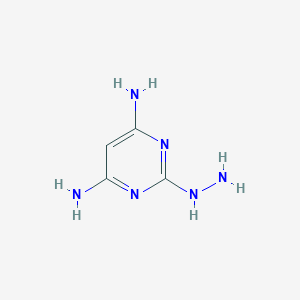
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
